Pyridine, 2-[[4,5-bis(methylthio)-1,3-dithiol-2-ylidene]nitrosomethyl]-
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Overview
Description
Pyridine, 2-[[4,5-bis(methylthio)-1,3-dithiol-2-ylidene]nitrosomethyl]- is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by the presence of a pyridine ring substituted with a nitrosomethyl group and a dithiolylidene moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[[4,5-bis(methylthio)-1,3-dithiol-2-ylidene]nitrosomethyl]- typically involves multi-step organic reactions. One common method includes the regioselective lithiation of a pyridine precursor followed by transmetalation with an organomagnesium halide. This process is carried out at low temperatures (around -78°C) and involves the use of various electrophiles to achieve the desired polyfunctional pyridine .
Industrial Production Methods
Industrial production of this compound may involve continuous flow setups to ensure efficient and scalable synthesis. The use of advanced techniques such as regioselective metalation and transmetalation allows for the production of highly decorated pyridines on a larger scale .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-[[4,5-bis(methylthio)-1,3-dithiol-2-ylidene]nitrosomethyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the positions adjacent to the nitrogen atom in the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
Pyridine, 2-[[4,5-bis(methylthio)-1,3-dithiol-2-ylidene]nitrosomethyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of Pyridine, 2-[[4,5-bis(methylthio)-1,3-dithiol-2-ylidene]nitrosomethyl]- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various proteins and enzymes, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Pyridine imidazo [2,1b]-1,3,4-thiadiazoles: These compounds also contain a pyridine ring and exhibit antimicrobial properties.
Thiazolo [4,5-b]pyridines: Known for their antioxidant, antimicrobial, and antitumor activities.
Uniqueness
Pyridine, 2-[[4,5-bis(methylthio)-1,3-dithiol-2-ylidene]nitrosomethyl]- stands out due to its unique combination of a nitrosomethyl group and a dithiolylidene moiety
Properties
CAS No. |
185426-64-6 |
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Molecular Formula |
C11H10N2OS4 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
2-[[4,5-bis(methylsulfanyl)-1,3-dithiol-2-ylidene]-nitrosomethyl]pyridine |
InChI |
InChI=1S/C11H10N2OS4/c1-15-10-11(16-2)18-9(17-10)8(13-14)7-5-3-4-6-12-7/h3-6H,1-2H3 |
InChI Key |
FCCQDZRFCCIZPJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(SC(=C(C2=CC=CC=N2)N=O)S1)SC |
Origin of Product |
United States |
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